3-Ethoxy-4-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by this compound, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound’s success in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of biologically active molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents and their rapid transmetalation with palladium (II) complexes are crucial for the success of the reaction .
Preparation Methods
The synthesis of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromo-3-ethoxybenzotrifluoride with a boron-containing reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling.
Substitution Reactions: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents on the phenyl ring.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water, ethanol, or toluene. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid can be compared with other boronic acids, such as:
4-Trifluoromethylphenylboronic acid: Similar in structure but lacks the ethoxy group, which can influence its reactivity and solubility.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of an ethoxy group, affecting its electronic properties and reactivity.
Phenylboronic acid: The simplest boronic acid, lacking any additional substituents, making it less specialized for certain reactions.
The uniqueness of this compound lies in its combination of the ethoxy and trifluoromethyl groups, which can enhance its reactivity and selectivity in certain chemical reactions .
Properties
IUPAC Name |
[3-ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(10(14)15)3-4-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHNHSFMGPDDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742662 | |
Record name | [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-35-9 | |
Record name | [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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